molecular formula C14H21N3O2S B14896925 tert-Butyl 6-methyl-2-(methylthio)-5,8-dihydropyrido[3,4-d]pyrimidine-7(6H)-carboxylate

tert-Butyl 6-methyl-2-(methylthio)-5,8-dihydropyrido[3,4-d]pyrimidine-7(6H)-carboxylate

Cat. No.: B14896925
M. Wt: 295.40 g/mol
InChI Key: KVGWSDTXDVTZOS-UHFFFAOYSA-N
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Description

tert-Butyl 6-methyl-2-(methylthio)-5,8-dihydropyrido[3,4-d]pyrimidine-7(6H)-carboxylate is a complex organic compound with a unique structure that includes a pyrido[3,4-d]pyrimidine core

Preparation Methods

The synthesis of tert-Butyl 6-methyl-2-(methylthio)-5,8-dihydropyrido[3,4-d]pyrimidine-7(6H)-carboxylate typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Pyrido[3,4-d]pyrimidine Core: This step involves the cyclization of appropriate precursors under controlled conditions.

    Introduction of the Methylthio Group: This can be achieved through nucleophilic substitution reactions where a methylthio group is introduced to the core structure.

    tert-Butyl Ester Formation: The final step involves esterification to introduce the tert-butyl group, often using tert-butyl alcohol and an acid catalyst.

Industrial production methods may involve optimization of these steps to increase yield and purity, using techniques such as high-performance liquid chromatography (HPLC) for purification.

Chemical Reactions Analysis

tert-Butyl 6-methyl-2-(methylthio)-5,8-dihydropyrido[3,4-d]pyrimidine-7(6H)-carboxylate undergoes various chemical reactions, including:

    Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The compound can be reduced under hydrogenation conditions to remove the tert-butyl ester group.

    Substitution: Nucleophilic substitution reactions can occur at the methylthio group, replacing it with other nucleophiles such as amines or alcohols.

Common reagents used in these reactions include hydrogen peroxide, m-chloroperbenzoic acid, and various nucleophiles. Major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

tert-Butyl 6-methyl-2-(methylthio)-5,8-dihydropyrido[3,4-d]pyrimidine-7(6H)-carboxylate has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as a therapeutic agent, particularly in the development of drugs targeting specific enzymes or receptors.

    Material Science: The compound’s unique structure makes it a candidate for use in the development of new materials with specific electronic or optical properties.

    Biological Research: It is used in studies investigating its effects on various biological pathways and its potential as a biochemical tool.

Mechanism of Action

The mechanism of action of tert-Butyl 6-methyl-2-(methylthio)-5,8-dihydropyrido[3,4-d]pyrimidine-7(6H)-carboxylate involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The pathways involved can include inhibition of enzyme activity, modulation of receptor function, or interference with cellular signaling pathways.

Comparison with Similar Compounds

tert-Butyl 6-methyl-2-(methylthio)-5,8-dihydropyrido[3,4-d]pyrimidine-7(6H)-carboxylate can be compared with other pyrido[3,4-d]pyrimidine derivatives. Similar compounds include:

    tert-Butyl 6-methyl-2-(methylthio)-4,5-dihydro-1,2,4-triazin-5-one: This compound has a similar core structure but differs in the functional groups attached.

    tert-Butyl 6-methyl-2-(methylthio)-4,5-dihydro-1,2,4-triazolo[4,3-b][1,2,4]triazin-7-one: Another derivative with a different ring structure and functional groups.

Properties

Molecular Formula

C14H21N3O2S

Molecular Weight

295.40 g/mol

IUPAC Name

tert-butyl 6-methyl-2-methylsulfanyl-6,8-dihydro-5H-pyrido[3,4-d]pyrimidine-7-carboxylate

InChI

InChI=1S/C14H21N3O2S/c1-9-6-10-7-15-12(20-5)16-11(10)8-17(9)13(18)19-14(2,3)4/h7,9H,6,8H2,1-5H3

InChI Key

KVGWSDTXDVTZOS-UHFFFAOYSA-N

Canonical SMILES

CC1CC2=CN=C(N=C2CN1C(=O)OC(C)(C)C)SC

Origin of Product

United States

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